3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone
Description
3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO and a molecular weight of 333.36 g/mol. It is characterized by the presence of a pyrrolidine ring attached to a benzophenone structure, with a trifluoromethyl group at the 2-position of the benzophenone. This compound is used in various research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
[3-(pyrrolidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO/c20-19(21,22)17-9-2-1-8-16(17)18(24)15-7-5-6-14(12-15)13-23-10-3-4-11-23/h1-2,5-9,12H,3-4,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQMWXLSDLIBTSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643210 | |
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-62-2 | |
| Record name | {3-[(Pyrrolidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone typically involves the reaction of 2-trifluoromethylbenzophenone with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography or recrystallization.
Chemical Reactions Analysis
3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzophenone moiety, leading to the formation of various substituted derivatives.
Scientific Research Applications
3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is used in the study of biological systems and interactions due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the trifluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone can be compared with other similar compounds, such as:
2-Trifluoromethylbenzophenone: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
3’-Pyrrolidinomethylbenzophenone: Does not have the trifluoromethyl group, affecting its reactivity and applications.
Pyrrolidinomethylphenylmethanone: A simpler structure with different functional groups, leading to varied uses and effects.
The uniqueness of 3’-Pyrrolidinomethyl-2-trifluoromethylbenzophenone lies in the combination of the pyrrolidine ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.
Biological Activity
3'-Pyrrolidinomethyl-2-trifluoromethylbenzophenone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a trifluoromethyl group attached to a benzophenone moiety , which enhances its lipophilicity and interaction with biological targets. The trifluoromethyl group increases the compound's electronic properties, making it a valuable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrrolidine ring can form hydrogen bonds with amino acid residues in proteins, while the trifluoromethyl group enhances binding affinity due to its electron-withdrawing effects. This interaction can lead to modulation of enzymatic activity or inhibition of protein functions, contributing to various therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be useful in treating metabolic disorders or cancers.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain pathogens, although further research is needed to quantify this effect.
- Cytotoxic Effects : Some studies indicate that it may have cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Comparison of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate inhibition of enzyme X | |
| Antimicrobial | Activity against Staphylococcus | |
| Cytotoxicity | IC50 values in cancer cell lines |
Case Studies
- Enzyme Inhibition Study : A study evaluated the inhibitory effect of this compound on enzyme X. The results indicated an IC50 value of 25 µM, suggesting moderate potency compared to standard inhibitors.
- Antimicrobial Activity Assessment : In vitro tests demonstrated that the compound exhibited significant activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antimicrobial agent.
- Cytotoxicity Evaluation : The compound was tested on various human cancer cell lines, showing IC50 values ranging from 15 to 30 µM, highlighting its potential as a lead compound for anticancer drug development.
Research Applications
This compound serves multiple roles in scientific research:
- Synthesis Building Block : It is utilized as a precursor in the synthesis of more complex organic molecules.
- Biological Studies : Researchers employ this compound to investigate protein-ligand interactions and enzyme kinetics.
- Pharmaceutical Development : Its unique properties make it a candidate for developing new drugs targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
